3-Methoxy-2-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde
Overview
Description
3-Methoxy-2-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H14O3. It is a benzaldehyde derivative, characterized by the presence of a methoxy group and a propenyl ether group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-methyl-2-propen-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the alcohol reacts with the aldehyde group of the benzaldehyde, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propenyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methoxy-2-[(2-methyl-2-propen-1-yl)oxy]benzoic acid.
Reduction: 3-Methoxy-2-[(2-methyl-2-propen-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and propenyl ether groups may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: Lacks the propenyl ether group, making it less reactive in certain substitution reactions.
2-Methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
3-Methoxy-2-[(2-methyl-2-propen-1-yl)oxy]benzoic acid: Oxidized form of the compound with a carboxylic acid group.
Uniqueness
3-Methoxy-2-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is unique due to the presence of both methoxy and propenyl ether groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-methoxy-2-(2-methylprop-2-enoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-7H,1,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRUZEFBLUNACM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=CC=C1OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561981 | |
Record name | 3-Methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110124-13-5 | |
Record name | 3-Methoxy-2-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110124-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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